1-(furan-3-yl)-N-methylmethanamine
Overview
Description
“(furan-3-yl)methanamine” is a chemical compound with the CAS Number: 4543-47-9 . It has a molecular weight of 97.12 and is typically stored at 4°C . It is a liquid in its physical form .
Synthesis Analysis
While specific synthesis methods for “1-(furan-3-yl)-N-methylmethanamine” were not found, furan compounds can be synthesized from various sulfur ylides and alkynes . Another method involves the formation of enantiopure 1-(2-furanyl)-1,2-ethanediol from substituted or non-substituted 2-vinylfuran .
Molecular Structure Analysis
Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .
Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions. For instance, the direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates .
Physical And Chemical Properties Analysis
“(furan-3-yl)methanamine” is a liquid at room temperature . More specific physical and chemical properties were not found in the search results.
Scientific Research Applications
Corrosion Inhibition
1-(furan-3-yl)-N-methylmethanamine derivatives have been studied for their potential as eco-friendly corrosion inhibitors. For instance, compounds like 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine (BIFM) have demonstrated effectiveness in inhibiting corrosion of N80 steel in acidic environments. These studies employed techniques like potentiodynamic polarization and electrochemical impedance spectroscopy to assess the inhibitors' performance (Yadav, Sarkar, & Purkait, 2015).
Anticancer Research
Derivatives of this compound, such as PK9320 and PK9323, have been explored for their anticancer properties. These compounds have shown potential in restoring p53 signaling in mutated cancer cells by acting as molecular chaperones. Research on these derivatives indicates their efficacy as anticancer agents due to their genotoxic and epigenotoxic effects on breast cancer cells (Luparello et al., 2021).
Fluorescent Indicators
Some this compound derivatives have been synthesized as fluorescent indicators for metal ions, particularly copper. These compounds form complexes with copper ions, leading to significant shifts in absorption and fluorescence spectra, useful in detecting copper levels in living cells (Yang et al., 2016).
Molecular Docking and Antimicrobial Studies
Research has also been conducted on 1-(furan-2-yl) methanamine condensed with other compounds to form Schiff base rare earth metal complexes. These complexes have been evaluated for antimicrobial and anticancer activities, showing promising results in both assays. Theoretical docking against microbial target proteins has been used to explore their biological efficacy (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Photoluminescent Properties
This compound derivatives have also been integrated into photoluminescent studies. For example, platinum(II) complexes with these derivatives have been developed and characterized for their emissive properties at room temperature, with potential applications in areas like organic light-emitting diodes (OLEDs) (Tenne et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Furan derivatives have been found to act on various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, and calcium channel blockers .
Mode of Action
It’s known that furan derivatives interact with their targets to show their potentiality to treat diseases or disorders
Biochemical Pathways
The fate of these FPCs and their potential are shown as examples, where many more simple or complex chemicals can be obtained .
Pharmacokinetics
Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules and are used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives have high therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Action Environment
The stability and efficacy of furan derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .
properties
IUPAC Name |
1-(furan-3-yl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-7-4-6-2-3-8-5-6/h2-3,5,7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXZHRKIFGGQDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=COC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20518733 | |
Record name | 1-(Furan-3-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20518733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23008-21-1 | |
Record name | 1-(Furan-3-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20518733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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